A Methodological Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[e]oxazine-8-carboxylic Acid
A Methodological Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[e]oxazine-8-carboxylic Acid
A Methodological Guide to the Structural Elucidation of 3,4-Dihydro-2H-benzo[e][1][2]oxazine-8-carboxylic Acid
Abstract: The precise structural characterization of novel chemical entities is a cornerstone of drug discovery, materials science, and synthetic chemistry. 3,4-Dihydro-2H-benzo[e][1][2]oxazine derivatives, in particular, represent a versatile class of heterocyclic compounds with significant applications ranging from advanced polymer resins to pharmacologically active agents.[2][3][4] This guide provides an in-depth, methodology-driven workflow for the complete structure elucidation of a specific functionalized analogue: 3,4-Dihydro-2H-benzo[e][1][2]oxazine-8-carboxylic acid. We move beyond a simple listing of techniques to explain the strategic integration of mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray crystallography. The causality behind experimental choices is emphasized, presenting a self-validating system for researchers to confirm the molecular identity, connectivity, and three-dimensional conformation of the target compound with irrefutable certainty.
The Strategic Framework for Structure Elucidation
The confirmation of a chemical structure is not a linear process but an integrated analytical puzzle. Each technique provides a unique piece of information, and their combined power mitigates the ambiguity inherent in any single method. For a molecule like 3,4-Dihydro-2H-benzo[e][1][2]oxazine-8-carboxylic acid, which contains a fused heterocyclic system, multiple stereochemical possibilities, and diverse functional groups, a multi-pronged approach is non-negotiable.
The workflow presented here is designed to be logically sequential, where the findings from one experiment inform the next, culminating in a comprehensive and validated structural assignment.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity, the elemental composition and the primary chemical functionalities must be confirmed. High-resolution mass spectrometry (HR-MS) and Fourier-transform infrared (FTIR) spectroscopy serve this purpose effectively.
High-Resolution Mass Spectrometry (HR-MS)
Expert Rationale: The first question in any elucidation is "What is the molecular formula?". HR-MS provides an extremely accurate mass measurement, allowing for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a preferred method for a polar molecule containing a carboxylic acid and secondary amine, as it gently generates molecular ions.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.[1][5]
-
Analysis Mode: Perform analysis in both positive and negative ion modes. The positive mode will detect the protonated molecule [M+H]⁺, while the negative mode will detect the deprotonated molecule [M-H]⁻, which is often prominent for carboxylic acids.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Interpretation: The expected molecular formula is C₉H₉NO₃. The analysis should yield data that aligns with the calculated exact masses.
| Ion | Calculated Exact Mass (Da) | Observed m/z (Example) | Mass Error (ppm) |
| [C₉H₉NO₃ + H]⁺ | 180.06552 | 180.0653 | < 5 ppm |
| [C₉H₉NO₃ - H]⁻ | 178.05094 | 178.0511 | < 5 ppm |
A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Rationale: FTIR is a rapid and non-destructive technique to confirm the presence of key functional groups predicted by the hypothesized structure. For our target, we are specifically looking for evidence of the carboxylic acid (both O-H and C=O stretches) and the characteristic bonds of the benzoxazine ring.
Experimental Protocol:
-
Instrument: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1]
-
Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[1]
Data Interpretation: The resulting spectrum should display characteristic absorption bands confirming the key structural motifs.
| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |
| 3300–2500 (broad) | O-H stretch | Carboxylic Acid (hydrogen-bonded) |
| ~3350 (sharp/med) | N-H stretch | Secondary Amine (in oxazine ring) |
| ~1700–1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1230 | C-O-C asymmetric stretch | Oxazine Ring Ether Linkage[5] |
| ~940 | Oxazine Ring Mode | Characteristic Benzoxazine Ring[5] |
The presence of these bands provides strong, corroborating evidence for the proposed structure.
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Expert Rationale: For this molecule, a deuterated polar aprotic solvent like DMSO-d₆ is the ideal choice. It readily dissolves the compound and, crucially, slows the exchange of the acidic N-H and COOH protons, often allowing them to be observed in the ¹H NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion, especially in the aromatic region.[5]
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum (often proton-decoupled).
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks (i.e., which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is critical for connecting structural fragments.
-
Predicted NMR Data and Interpretation:
| Position | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
| 2 | ~4.8 (s, 2H) | ~80 | C4, C8a, C=O (8-COOH) |
| 4 | ~4.0 (s, 2H) | ~45 | C2, C4a, C5 |
| 5 | ~7.4 (d) | ~128 | C4, C7, C8a |
| 6 | ~6.8 (t) | ~118 | C4a, C8 |
| 7 | ~7.2 (d) | ~125 | C5, C8a |
| 8-COOH | ~12-13 (br s, 1H) | ~168 | C7, C8, C8a |
| N-H | ~5-6 (br s, 1H) | - | C2, C4, C4a |
Causality in Interpretation:
-
The two singlets around 4.8 and 4.0 ppm are characteristic of the isolated -O-CH₂-N- and Ar-CH₂-N- protons of the oxazine ring, respectively.[5]
-
The aromatic region will show a coupling pattern consistent with a 1,2,3-trisubstituted benzene ring. COSY will confirm the adjacency of H5-H6 and H6-H7.
-
The Crucial HMBC Links: The HMBC experiment is the key to proving the entire structure. It validates the fusion of the rings and the position of the carboxylic acid.
Caption: Key HMBC correlations confirm the connectivity of the benzoxazine core and the substituent position.
Definitive Proof: Single-Crystal X-ray Crystallography
Expert Rationale: While NMR provides a robust map of connectivity, it does not directly reveal the three-dimensional arrangement of atoms in space. X-ray crystallography is the gold standard, providing unambiguous proof of the entire structure, including the conformation of the oxazine ring, which typically adopts a strained semi-chair or half-chair form.[1][6]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane) is a common method.[7]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Data Interpretation: The output of a successful crystallographic experiment is a 3D model of the molecule. This will:
-
Confirm Absolute Connectivity: Irrefutably prove the atom-to-atom connections, validating the NMR data.
-
Establish Substitution Pattern: Show definitively that the carboxylic acid is at the C8 position.
-
Reveal Conformation: Detail the exact puckering of the oxazine ring (e.g., semi-chair conformation).[1]
-
Characterize Intermolecular Interactions: Show how molecules pack in the crystal lattice, often revealing hydrogen bonding networks involving the carboxylic acid and N-H groups.
Conclusion: A Synthesis of Evidence
The structural elucidation of 3,4-Dihydro-2H-benzo[e][1][2]oxazine-8-carboxylic acid is achieved not by a single "magic bullet" technique, but by the careful and logical synthesis of complementary data. HR-MS establishes the elemental formula. FTIR confirms the presence of the required functional groups. A full suite of 1D and 2D NMR experiments pieces together the atomic framework. Finally, X-ray crystallography provides the ultimate, unambiguous 3D picture of the molecule. Following this rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research in drug development and materials science.
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activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
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